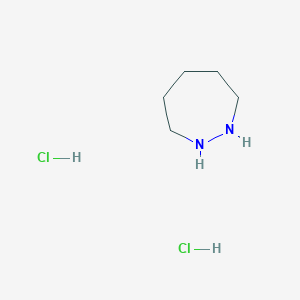
(4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl is a chemical compound with the molecular formula C19H28Cl2N2O2. It is a white to yellow solid that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes a pentane-1,5-diylbis(oxy) linkage connecting two phenylene groups, each substituted with a methanamine group. The dihydrochloride form enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl typically involves the reaction of 4-(aminomethyl)phenol with 1,5-dibromopentane under basic conditions to form the intermediate 4,4’-(pentane-1,5-diylbis(oxy))bis(4,1-phenylene)dimethanamine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methanamine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, secondary amines, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology
In biological research, the compound is used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific molecular pathways .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of (4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl involves its interaction with specific molecular targets. The methanamine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound’s structure allows it to fit into binding pockets of target molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,4’-(Butane-1,4-diylbis(oxy))bis(4,1-phenylene))dimethanamine
- (4,4’-(Hexane-1,6-diylbis(oxy))bis(4,1-phenylene))dimethanamine
- (4,4’-(Propane-1,3-diylbis(oxy))bis(4,1-phenylene))dimethanamine
Uniqueness
Compared to similar compounds, (4,4-(Pentane-1,5-diylbis(oxy))bis(4,1-phenylene))dimethanamine 2HCl has a unique balance of flexibility and rigidity due to the pentane-1,5-diylbis(oxy) linkage. This gives it distinct properties in terms of reactivity and stability, making it particularly useful in applications requiring precise molecular interactions .
Eigenschaften
IUPAC Name |
[4-[5-[4-(aminomethyl)phenoxy]pentoxy]phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2.2ClH/c20-14-16-4-8-18(9-5-16)22-12-2-1-3-13-23-19-10-6-17(15-21)7-11-19;;/h4-11H,1-3,12-15,20-21H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNCOERGIPEFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCCCCOC2=CC=C(C=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 6-(((5-fluoro-2-hydroxyphenyl)(phenyl)methyl)amino)-1,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8025465.png)




